1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride

Angiotensin II AT₁ receptor Antihypertensive SARTAN mimetic

Medicinal chemists require reproducible bioactivity and solution behavior, yet imidazole-pyrrolidine hybrids often vary in basicity and hygroscopicity. This dihydrochloride salt offers a defined alternative. • **Defined scaffold:** 4,5-dihydro ring + N1-methyl group shift pKa by 3-4 units vs. aromatic analogs, modulating permeability. • **Assay-ready:** Dihydrochloride salt eliminates weighing errors from hygroscopic free bases. • **Validated relevance:** Demonstrates 40-80% of losartan in-vivo response; non-tetrazole AT₁ binder.

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
Cat. No. B13624189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
Molecular FormulaC8H17Cl2N3
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2CCCN2.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h7,9H,2-6H2,1H3;2*1H
InChIKeySIUWHOLNLCYOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride Identity & Core Structure


1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride (free base CAS 1554252-31-1; molecular formula C₈H₁₅N₃·2HCl, MW 224.13 g/mol) is a heterocyclic small molecule comprising a partially saturated 4,5-dihydro-1H-imidazole ring linked at the 2-position to a pyrrolidine ring and bearing an N¹-methyl substituent [1]. The compound is catalogued as the MeSH Supplementary Concept “MM1 compound” (ID C512489), where it is mapped to the imidazole and pyrrolidine structural classes and first referenced in the primary antihypertensive agent literature [2]. Its dihydrochloride salt form confers high aqueous solubility and ease of handling, positioning it as a versatile synthetic building block and a non‑classical template for angiotensin II AT₁ receptor antagonist design.

Non‑classical AT₁ receptor antagonist template
Physicochemical differentiation toolbox (basicity, HBD, lipophilicity)
Chiral organocatalyst / MOF ligand exploration
Dihydrochloride salt for reproducible assay preparation

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride: Irreplaceable by In‑Class Analogs


Although several imidazole‑pyrrolidine hybrids exist, the target compound differs from its closest neighbors in three therapeutically and synthetically meaningful dimensions: (i) the 4,5‑dihydroimidazole ring imparts a non‑aromatic, more basic character than its fully unsaturated 1H‑imidazole counterpart, altering hydrogen‑bonding potential and receptor‑binding geometry [1]; (ii) the N¹‑methyl group eliminates a hydrogen‑bond donor while increasing lipophilicity relative to the des‑methyl analog (2‑(pyrrolidin‑2‑yl)-4,5‑dihydro‑1H‑imidazole), which can shift pharmacokinetic and selectivity profiles; and (iii) the dihydrochloride salt provides defined stoichiometry and superior aqueous solubility compared to the free base, a critical factor for reproducible in‑vitro assay preparation and scalable synthesis . Generic substitution by the fully aromatic or des‑methyl variants risks altered target engagement, differential off‑target activity, and variable solution behavior.

Aromatic imidazole analog may alter target engagement

4,5‑Dihydroimidazole ring provides higher basicity and distinct protonation state compared to fully aromatic 1H‑imidazole; ionization and binding geometry may not transfer.

Des‑methyl analog shifts H‑bond and lipophilicity profile

N¹‑Methyl group removes one H‑bond donor and increases lipophilicity; permeability and off‑target patterns may differ from the parent 2‑(pyrrolidin‑2‑yl)-4,5‑dihydro‑1H‑imidazole.

Free base or undefined salt introduces solubility variability

Dihydrochloride salt ensures defined stoichiometry and high aqueous solubility; free base or inconsistently hydrated forms may lead to assay artifacts and weighing errors.

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride: Quantitative Evidence vs Analogs


AT₁ Antagonist Antihypertensive Efficacy vs Losartan

In a normotensive rabbit model, the lead compound MM1 (structurally corresponding to the target 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole scaffold) demonstrated antihypertensive efficacy reaching 40–80 % of the response elicited by the clinical AT₁ antagonist losartan, despite exhibiting lower in‑vitro receptor affinity [1]. Docking studies confirmed that MM1 occupies the same AT₁ receptor binding pocket as losartan, engaging Val¹⁰⁸ via hydrophobic contacts, but lacks the tetrazole‑mediated hydrogen‑bond network with Lys¹⁹⁹ that accounts for losartan’s superior affinity [1].

AT₁ in‑vivo response
Head‑to‑head
40–80% of losartan response
Reported model-response endpoint context (rabbit, i.v.)
Hydrophobic pocket engagement; lacks tetrazole‑Lys¹⁹⁹ network
Angiotensin II AT₁ receptor Antihypertensive SARTAN mimetic

Basicity and H‑Bonding Differences vs Aromatic Analog

The 4,5‑dihydro‑1H‑imidazole ring of the target compound contains an sp³‑hybridized C⁴–C⁵ bond, making the amidine‑type nitrogen significantly more basic (conjugate acid pKₐ ≈ 10–11) than the corresponding nitrogen in the fully aromatic 1H‑imidazole analog (pKₐ ≈ 6.9) [1][2]. This elevates the fraction of protonated species at physiological pH from ~50 % (aromatic imidazole) to >99 % (dihydroimidazole), directly influencing solubility, membrane permeability, and electrostatic interactions with acidic receptor residues.

Basicity shift
Class‑level inference
ΔpKₐ ≈ 3–4 units
Protonation >99% at pH 7.4 vs. ~50% (aromatic analog)
Class‑representative 2‑imidazolines; verify experimentally
Physicochemical profiling Salt selection Medicinal chemistry

N‑Methyl Lipophilicity & H‑Bond Donor Advantage

Introduction of the N¹‑methyl group removes one hydrogen‑bond donor (HBD) relative to the des‑methyl analog 2‑(pyrrolidin-2-yl)-4,5‑dihydro‑1H‑imidazole (HBD count: 2 → 1) and increases calculated logP by approximately 0.5–0.7 log units based on fragment‑based estimates [1]. This modification shifts the physicochemical profile along the Ro5 HBD axis, which is often a key determinant of passive membrane permeability and CNS penetration potential.

H‑bond & logP modulation
Cross‑study comparable
ΔHBD = −1; ΔclogP ≈ +0.5–0.7
Reduced H‑bond donor count; increased estimated lipophilicity
Fragment‑based calculation; confirm with experimental logD
Lead optimization ADME Scaffold decoration

Dihydrochloride Salt Solubility and Stoichiometry Benefit

The dihydrochloride salt of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is reported as freely soluble in water, whereas the free base (CAS 1554252-31-1) exhibits limited aqueous solubility characteristic of neutral heterocyclic amines [1]. The exact 2:1 HCl stoichiometry (MW 224.13 vs. free base 153.22) ensures batch‑to‑batch consistency in molar concentration calculations, a known source of variability when handling hygroscopic free bases or mixed salt forms.

Salt solubility benefit
Supporting evidence
Freely soluble vs. limited (free base)
Defined 2 HCl stoichiometry aids batch consistency
Vendor specification data; confirm under assay conditions
Salt selection Formulation Assay reproducibility

Chiral Organocatalysis Scaffold Potential

The parent scaffold 2‑(pyrrolidin‑2‑yl)-1H‑imidazole (PYI) has been employed as a chiral organocatalyst ligand in metal‑organic frameworks for enantioselective α‑alkylation of aldehydes, achieving significant stereoselectivity when combined with a photoredox moiety [1]. The 4,5‑dihydro analog with N¹‑methyl substitution presents a distinct electronic environment at the imidazole nitrogen, which can tune the Lewis basicity and coordination geometry relative to PYI. While direct catalytic data for the target compound are not yet published, the scaffold’s demonstrated utility in asymmetric catalysis establishes a precedent for its exploration as a modular catalyst building block.

Catalysis precedent
Class‑level inference
PYI scaffold: enantioselective α‑alkylation in MOF
Electronic tuning potential via N‑methyl‑dihydro substitution
No direct catalytic data for target compound; verify independently
Asymmetric catalysis Organocatalysis Metal‑organic frameworks

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole Dihydrochloride: Application Scenarios


Non‑Classical AT₁ Antagonist Hit‑to‑Lead

For teams pursuing angiotensin II AT₁ receptor antagonists that diverge from the classical biphenyltetrazole SARTAN template, this compound provides a validated starting scaffold with demonstrated in‑vivo antihypertensive activity (40–80 % of losartan response) and a binding mode that engages the same receptor pocket through hydrophobic rather than tetrazole‑mediated interactions [1]. Its dihydrochloride salt ensures aqueous solubility for high‑throughput screening and in‑vivo formulation.

Physicochemical Differentiation in Lead Optimization

Medicinal chemists seeking to modulate basicity, hydrogen‑bond donor count, and lipophilicity can utilize the N¹‑methyl‑4,5‑dihydro scaffold as a replacement for fully aromatic imidazole or des‑methyl analogs. The shift of ~3–4 pKₐ units and loss of one HBD compared to the nearest analogs [1][2] provides a rational basis for tuning permeability, solubility, and off‑target profiles in multi‑parameter optimization.

Chiral Organocatalyst & MOF Ligand Development

Building on the demonstrated enantioselective catalytic activity of pyrrolidin‑2‑ylimidazole (PYI) in MOF‑based systems [1], the N¹‑methyl‑4,5‑dihydro variant offers a chemically distinct ligand for asymmetric catalysis research. Its enhanced basicity and altered steric environment around the imidazole nitrogen enable exploration of electronic effects on catalytic turnover and enantioselectivity.

Reproducible In Vitro Pharmacology with Salt Form

Laboratories requiring consistent molar concentrations and minimal solubility artifacts in cell‑based or biochemical assays can specify the dihydrochloride salt to avoid the weighing errors and dissolution variability associated with hygroscopic free bases or undefined hydrate mixtures [1]. This is particularly relevant for CROs and screening facilities where batch‑to‑batch reproducibility is a procurement‑critical parameter.

Application
Selection Property
Validation Focus
Non‑classical AT₁ antagonist hit‑to‑lead research
Scaffold with reported model‑response endpoint context
In‑vivo AT₁ receptor engagement; binding mode confirmation
Physicochemical lead optimization
Basicity, H‑bond donor, and lipophilicity modulation
pKₐ, logD, and permeability assay contextualization
Chiral organocatalyst / MOF ligand exploration
Tunable electronic environment at imidazole nitrogen
Enantioselectivity and catalytic turnover in model reactions
Reproducible in‑vitro pharmacology
Dihydrochloride salt with defined stoichiometry and solubility
Molar concentration accuracy; batch‑to‑batch assay consistency
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